Linaclotide
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Overview
Description
Linaclotide is a synthetic peptide composed of fourteen amino acids. It is primarily used to treat irritable bowel syndrome with constipation and chronic idiopathic constipation. This compound functions as an agonist of guanylate cyclase-C, a receptor found on the surface of intestinal epithelial cells . This compound was approved by the United States Food and Drug Administration in 2012 and has since been used extensively in clinical settings .
Mechanism of Action
Target of Action
Linaclotide, also known as Linzess, is a synthetic 14-amino acid cyclic peptide . It is a potent and highly selective agonist of guanylate cyclase-C (GC-C) , a soluble and single-membrane-spanning enzyme on the luminal surface of intestinal epithelial cells .
Mode of Action
This compound binds to its target, GC-C, with high affinity and selectivity . It acts locally on the luminal surface of the intestinal epithelium . As this compound is stable under a highly acidic pH environment, it acts in a pH-independent manner .
Biochemical Pathways
Upon binding to GC-C, this compound stimulates the secretion of chloride and bicarbonate into the intestinal lumen . This action inhibits the absorption of sodium ions, thus increasing the secretion of water into the lumen and improving defecation .
Pharmacokinetics
This compound is minimally absorbed and it is undetectable in the systemic circulation at therapeutic doses . This minimal absorption suggests that this compound has negligible systemic bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action result in accelerated intestinal transit . This leads to an increase in bowel movement frequency and an improvement in stool consistency . More than half of patients have a spontaneous bowel movement (SBM) within 48 hours of the first this compound dose .
Biochemical Analysis
Biochemical Properties
Linaclotide is structurally related to human guanylin and uroguanylin, paracrine peptide hormones that are endogenous activators of GC-C . It is also a homolog of a heat-stable enterotoxin derived from Escherichia coli, the first natural ligand that activates GC-C . This compound binds to its target, guanylate cyclase-C (GC-C), with high affinity and selectivity .
Cellular Effects
This compound and its active metabolite act locally on the luminal surface of the intestinal epithelial cells . As this compound is stable under a highly acidic pH environment, it acts in a pH-independent manner . It works to improve the symptoms of constipation and gastrointestinal symptoms of conditions involving constipation .
Molecular Mechanism
This compound is a potent, highly selective agonist of guanylate cyclase-C (GC-C), a soluble and single-membrane-spanning enzyme on the luminal surface of intestinal epithelial cells . It is an oligopeptide agonist of guanylate cyclase 2C and remains in the GI tract after it is taken by mouth .
Temporal Effects in Laboratory Settings
In a four-week study, patients who received once-daily dosing of this compound demonstrated a dose-responsive increase in weekly spontaneous bowel movement (SBM) frequency rate . This compound-treated patients also experienced improvements in all other top-line efficacy endpoints .
Dosage Effects in Animal Models
In rat models of gastrointestinal function, orally dosed MM-419447, a metabolite of this compound, significantly increased fluid secretion into small intestinal loops, increased intraluminal cGMP, and caused a dose-dependent acceleration in gastrointestinal transit .
Metabolic Pathways
This compound is metabolized in the small intestine, where it loses its C-terminal tyrosine moiety to form a principal active metabolite, MM-419447 . The disulfide bonds of this compound and MM-419447 are reduced in the intestinal lumen, followed by proteolysis and degradation to form smaller peptides and naturally occurring amino acids .
Transport and Distribution
This compound, like the endogenous guanylin and uroguanylin it mimics, is an agonist that activates the cell surface receptor of guanylate cyclase 2C (GC-C). The medication binds to the surface of the intestinal epithelial cells . This compound is minimally absorbed and it is undetectable in the systemic circulation at therapeutic doses .
Subcellular Localization
This compound remains in the GI tract after it is taken by mouth . This suggests that its subcellular localization is largely confined to the luminal surface of intestinal epithelial cells, where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linaclotide is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound includes the formation of three disulfide bonds, which are crucial for its biological activity .
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Solid-Phase Synthesis:
- The synthesis begins with the attachment of the first amino acid to a solid resin.
- Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps.
- The peptide chain is elongated until the full sequence is assembled.
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Formation of Disulfide Bonds:
- The first disulfide bond is formed through solid-phase oxidation.
- The second disulfide bond is formed through liquid-phase oxidation.
- The third disulfide bond is formed by deprotecting methyl-protected cysteine and oxidatively coupling the disulfide bond .
Industrial Production Methods: The industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Linaclotide undergoes several types of chemical reactions, including oxidation and disulfide bond formation. These reactions are essential for the correct folding and biological activity of the peptide .
Common Reagents and Conditions:
Oxidation Reactions: Mild oxidizing agents are used to form disulfide bonds. Common reagents include iodine and dimethyl sulfoxide.
Solid-Phase and Liquid-Phase Oxidation: These methods are employed to selectively form disulfide bonds in the peptide.
Major Products: The major product of these reactions is the correctly folded this compound peptide with three disulfide bonds. Impurities may include incompletely synthesized peptides and incorrectly formed disulfide bonds, which are removed during purification .
Scientific Research Applications
Linaclotide has several scientific research applications across various fields:
Chemistry: this compound serves as a model compound for studying peptide synthesis and disulfide bond formation.
Biology: It is used to investigate the role of guanylate cyclase-C in intestinal physiology and pathology.
Comparison with Similar Compounds
Linaclotide is unique among guanylate cyclase-C agonists due to its specific amino acid sequence and disulfide bond configuration. Similar compounds include:
This compound’s unique structure and mechanism of action make it particularly effective in treating gastrointestinal disorders with minimal systemic absorption .
Properties
CAS No. |
851199-59-2 |
---|---|
Molecular Formula |
C59H79N15O21S6 |
Molecular Weight |
1526.8 g/mol |
IUPAC Name |
2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95) |
InChI Key |
KXGCNMMJRFDFNR-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |
Appearance |
Solid powder |
boiling_point |
2045.0±65.0 °C(Predicted) |
Color/Form |
White to off-white powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Slightly soluble Slightly soluble in water Slightly soluble in aqueous sodium chloride |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MM-416775; MM 416775; MM416775; MD-1100 acetate; Linaclotide; Linaclotide acetate; Linzess; Constela |
Origin of Product |
United States |
Q1: What is linaclotide's mechanism of action?
A1: this compound is a potent and selective agonist of guanylate cyclase-C (GC-C), a receptor located on the luminal membrane of intestinal epithelial cells. [, , ] Upon binding to GC-C, this compound stimulates the intracellular conversion of guanosine 5'-triphosphate to cyclic guanosine monophosphate (cGMP). []
Q2: How does increased cGMP affect intestinal function?
A2: Elevated cGMP levels stimulate chloride and bicarbonate secretion into the intestinal lumen while inhibiting sodium absorption. [, ] This process increases fluid secretion into the lumen, softening stool and accelerating gastrointestinal transit, ultimately improving defecation. [, , ]
Q3: Does this compound have any effect on pain perception in IBS-C?
A3: Yes, this compound has been shown to reduce visceral hypersensitivity, a key component of abdominal pain in IBS-C. [, , ] Studies suggest that cGMP released from epithelial cells, following this compound stimulation, acts on colonic nociceptors to reduce pain signaling. []
Q4: What is the chemical structure of this compound?
A4: this compound is a 14-amino acid peptide with three disulfide bonds. Its sequence is CCEYCCNPACTGCY, where C represents cysteine, E represents glutamic acid, Y represents tyrosine, N represents asparagine, P represents proline, A represents alanine, T represents threonine, and G represents glycine. [, , ]
Q5: Does this compound have any active metabolites?
A5: Yes, this compound is metabolized in the small intestine to MM-419447, a 13-amino acid peptide lacking the C-terminal tyrosine. [, ] This metabolite retains high affinity for GC-C and contributes significantly to this compound's pharmacologic effects. [, ]
Q6: What are the approved indications for this compound?
A6: this compound is approved for the treatment of adults with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). [, , ] Different doses are recommended for each indication. [, ]
Q7: What is the evidence for this compound's efficacy in CIC and IBS-C?
A7: Numerous Phase 2 and Phase 3 clinical trials have demonstrated this compound's efficacy in improving bowel habits and reducing abdominal symptoms in patients with CIC and IBS-C. [, , , , , , , ] These trials showed significant improvements in spontaneous bowel movements, stool consistency, straining, abdominal pain, discomfort, and bloating compared to placebo. [, , , , , , , ]
Q8: How does this compound's efficacy compare to other constipation treatments?
A8: While direct comparison trials are limited, real-world data and indirect comparisons suggest that this compound offers comparable or potentially superior efficacy to other treatment options like lubiprostone. [, , , ]
Q9: Is this compound effective for abdominal bloating?
A10: Yes, clinical trials have shown that this compound significantly reduces abdominal bloating in patients with CIC and IBS-C compared to placebo. [, ] This effect is particularly relevant because bloating is a common and bothersome symptom often poorly addressed by other treatments. []
Q10: What is the safety profile of this compound?
A11: this compound is generally well tolerated, with most adverse events being mild to moderate in severity. [, , , ] The most common adverse event reported is diarrhea, which is usually manageable and rarely leads to treatment discontinuation. [, , , , , ]
Q11: Are there specific patient populations for whom this compound is not recommended?
A13: this compound is contraindicated in patients with known mechanical bowel obstruction. [] While generally safe and effective in elderly patients, careful monitoring is recommended due to potential age-related changes in drug metabolism and excretion. []
Q12: Are there ongoing research efforts to explore this compound for other gastrointestinal disorders?
A14: Yes, research is investigating this compound's potential in treating other gastrointestinal conditions, including opioid-induced constipation and functional dyspepsia. [] Preliminary findings suggest potential benefits, but further research is needed to confirm its efficacy and safety in these patient populations.
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